zeta-Carotene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

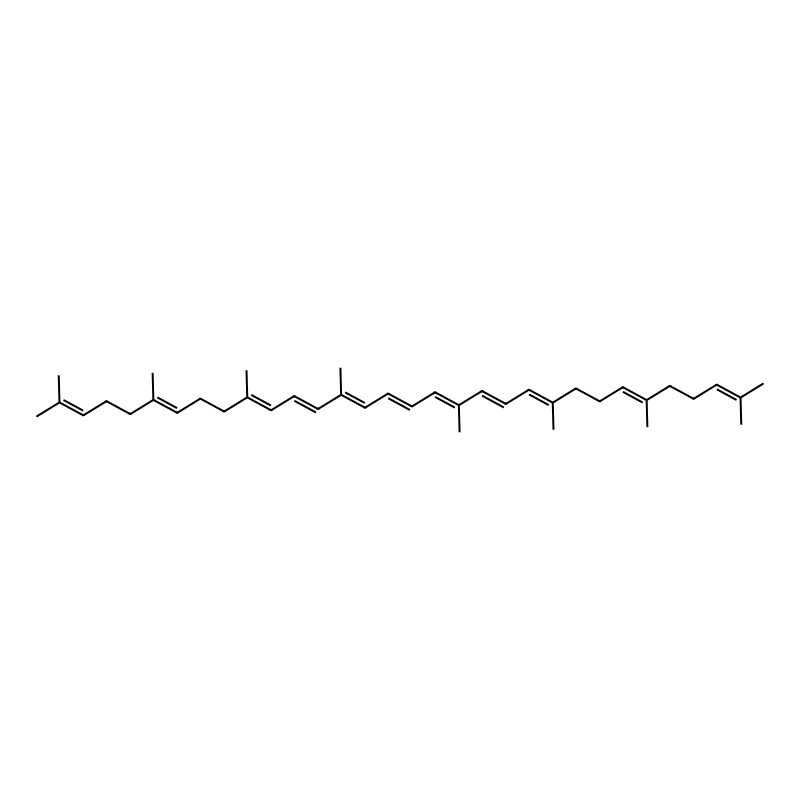

Zeta-Carotene is a red carotenoid that plays a crucial role in the biosynthesis of other carotenoids, particularly beta-carotene. It is derived from phytoene through a series of enzymatic desaturation and isomerization reactions. The chemical structure of zeta-carotene can be represented as CH, and it features multiple conjugated double bonds that contribute to its color and biological properties. Zeta-carotene exists in various isomeric forms, with 9,9'-di-cis-zeta-carotene being one of the most studied configurations due to its significance in plant metabolism and carotenoid biosynthesis pathways .

- Oxidation: This involves the addition of oxygen to zeta-carotene, leading to various oxidized products. Common oxidizing agents include molecular oxygen, ozone, and hydrogen peroxide.

- Reduction: This reaction removes oxygen or adds hydrogen, resulting in a more reduced form of zeta-carotene. Reducing agents such as hydrogen gas and sodium borohydride are typically used.

- Isomerization: Zeta-carotene can rearrange its molecular structure without changing its molecular formula, converting between cis and trans isomers. This process can be catalyzed by light or specific enzymes .

These reactions are critical for the transformation of zeta-carotene into other carotenoids, including lycopene, which is essential for various biological functions in plants.

Zeta-Carotene has significant biological activities, primarily related to its role as an intermediate in carotenoid biosynthesis. It is involved in the production of lycopene and subsequently beta-carotene, both of which are vital for plant health and development. In addition to its metabolic functions, zeta-carotene exhibits antioxidant properties that can protect cells from oxidative stress. Research indicates that carotenoids like zeta-carotene may also play roles in human health by contributing to vision health and reducing the risk of chronic diseases due to their antioxidant capabilities .

The synthesis of zeta-carotene occurs naturally in plants through the following steps:

- Condensation of Geranylgeranyl Pyrophosphate: The first step involves the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate to produce phytoene.

- Desaturation: Phytoene is converted into zeta-carotene through desaturation processes catalyzed by enzymes such as phytoene desaturase and zeta-carotene desaturase. These enzymes introduce double bonds into the phytoene structure, facilitating its conversion into various carotenoids .

- Isomerization: Specific isomerases convert cis forms of zeta-carotene into their trans counterparts, which are necessary for further transformations into other carotenoids like lycopene .

In industrial settings, genetically modified microorganisms (e.g., Escherichia coli) are often employed to enhance the yield of zeta-carotene through engineered biosynthetic pathways.

Research on zeta-carotene interactions primarily focuses on its role within metabolic pathways involving other carotenoids. Studies have shown that the presence of zeta-carotene influences the conversion rates of phytoene and other precursors into downstream carotenoids like lycopene and beta-carotene. Additionally, interaction studies indicate that light conditions can affect the stability and conversion efficiency of zeta-carotene isomers .

Moreover, investigations into genetic variations affecting enzyme activity related to zeta-carotene metabolism provide insights into how different plant species utilize this compound for growth and development under varying environmental conditions .

Several compounds share structural similarities with zeta-carotene, including:

- Phytoene: A precursor to zeta-carotene; it lacks double bonds but is crucial for its synthesis.

- Lycopene: A direct product formed from zeta-carotene; known for its strong antioxidant properties.

- Beta-Carotene: Another important carotenoid derived from lycopene; recognized for its pro-vitamin A activity.

| Compound | Structure | Role in Biosynthesis | Unique Features |

|---|---|---|---|

| Zeta-Carotene | CH | Intermediate in carotenoid synthesis | Exhibits multiple isomeric forms |

| Phytoene | CH | Precursor to zeta-carotene | No double bonds; first synthesized form |

| Lycopene | CH | Product of zeta-carotene | Strong antioxidant; red pigment |

| Beta-Carotene | CH | Derived from lycopene | Pro-vitamin A activity |

Zeta-Carotene's uniqueness lies in its specific structural configurations and its pivotal role as an intermediate in the biosynthetic pathway leading to essential carotenoids like lycopene and beta-carotene. Its diverse isomeric forms also contribute to varying biological activities compared to other similar compounds.

Phytoene Desaturase (PDS) Activity and Substrate Specificity

Phytoene desaturase (PDS) initiates carotenoid biosynthesis by catalyzing the conversion of 15-cis-phytoene into 9,15,9′-tri-cis-ζ-carotene. This membrane-bound enzyme utilizes flavin adenine dinucleotide (FAD) as a cofactor and plastoquinone as an electron acceptor. PDS exhibits strict substrate specificity for 15-cis-phytoene, introducing two double bonds at positions 11 and 11′ while isomerizing existing double bonds at positions 9 and 9′ from trans to cis. The reaction proceeds via an ordered ping-pong bi-bi mechanism, where phytoene and plastoquinone sequentially occupy the same catalytic site. Kinetic studies reveal that PDS operates with a turnover rate of approximately 0.5–1.2 nmol·min⁻¹·mg⁻¹ protein, depending on membrane lipid composition.

Table 1: Key Properties of Phytoene Desaturase

Sequential Desaturation Reactions Leading to Zeta-Carotene Formation

The desaturation of phytoene occurs in two sequential steps mediated by PDS:

- First desaturation: 15-cis-phytoene → 9,15-di-cis-phytofluene

- Second desaturation: 9,15-di-cis-phytofluene → 9,15,9′-tri-cis-ζ-carotene.

These reactions increase conjugation from three to seven double bonds, shifting absorption maxima from 286 nm (phytoene) to 400 nm (ζ-carotene). The intermediate phytofluene remains enzyme-bound, with homotetrameric PDS structures facilitating substrate channeling between subunits.

Enzymatic Regulation of Zeta-Carotene Synthesis

Zeta-Carotene Desaturase (ZDS) Function and Substrate Preference

Zeta-carotene desaturase (ZDS) catalyzes the conversion of 9,9′-di-cis-ζ-carotene to 7,9,7′,9′-tetra-cis-lycopene (prolycopene) via neurosporene intermediates. This enzyme requires molecular oxygen and shows a strong preference for 9,9′-di-cis-ζ-carotene over other isomers. ZDS introduces four additional double bonds through four successive desaturation steps, with a catalytic efficiency (kₐₜₐₗ/Kₘ) of 4.3 × 10³ M⁻¹·s⁻¹ for its primary substrate.

Table 2: Comparative Analysis of PDS and ZDS

| Parameter | PDS | ZDS |

|---|---|---|

| Substrate | 15-cis-phytoene | 9,9′-di-cis-ζ-carotene |

| Products | ζ-carotene | Prolycopene |

| Desaturation Steps | 2 | 4 |

| Cofactor Requirement | FAD, plastoquinone | FAD, O₂ |

| Inhibitors | Norflurazon | Amitrole, dichlormate |

Isomerization Dynamics: Cis-Trans Configurations and Enzymatic Requirements

The 15-cis double bond in 9,15,9′-tri-cis-ζ-carotene must isomerize to trans before ZDS activity proceeds. This isomerization occurs via two pathways:

- Light-dependent: Photochemical isomerization in chloroplasts

- Enzyme-mediated: Catalyzed by ζ-carotene isomerase (Z-ISO).

Z-ISO, a heme B-containing enzyme, converts 9,15,9′-tri-cis-ζ-carotene to 9,9′-di-cis-ζ-carotene with a turnover number of 12.7 ± 1.3 min⁻¹ in Synechocystis sp. PCC 6803. Mutants lacking Z-ISO accumulate tri-cis-ζ-carotene under dark conditions, demonstrating its essential role in maintaining flux through the pathway.

Carotenoid Cyclization and Downstream Metabolites

Lycopene Beta-Cyclase Activity and β-Carotene Production

Lycopene β-cyclase (LCYB) converts prolycopene into β-carotene through two successive cyclization reactions:

- First cyclization: Prolycopene → γ-carotene (one β-ionone ring)

- Second cyclization: γ-carotene → β-carotene (two β-ionone rings).

In plants, LCYB operates with a substrate specificity constant (kₐₜₐₗ/Kₘ) of 8.9 × 10² M⁻¹·s⁻¹ for lycopene. Some algae employ fusion proteins combining LCYB and lycopene ε-cyclase (LCYE) domains, enabling simultaneous α- and β-carotene synthesis. For example, the Ostreococcus lucimarinus cyclase produces α:β-carotene ratios from 1:4 to 1:9 depending on C-terminal truncations.

Apocarotenoid Derivatives and Retrograde Signaling Pathways

Zeta-carotene serves as a precursor for apocarotenoids—cleavage products regulating nuclear gene expression. Key derivatives include:

- β-Cyclocitral: Formed non-enzymatically from β-carotene under oxidative stress, induces stress-response genes.

- Retinal: Derived from ζ-carotene cleavage, regulates lateral root development in Arabidopsis.

These apocarotenoids function as retrograde signals, modulating plastid-to-nucleus communication during abiotic stress. For instance, β-cyclocitral upregulates HSP70 and APX2 expression by 3.2- and 5.7-fold, respectively, under high-light conditions.

Molecular Architecture and Isomer Diversity

Acyclic Polyene Backbone and Conjugated Double Bond System

Zeta-carotene represents a critical intermediate in the carotenoid biosynthetic pathway, characterized by its distinctive molecular formula of C₄₀H₆₀ and molecular weight of 540.9 grams per mole [1] [26]. The compound exhibits an acyclic polyene backbone structure that distinguishes it from other carotenoids such as alpha-carotene and beta-carotene, which possess cyclic end groups [2]. This linear architecture is defined by the systematic name 7,7',8,8'-tetrahydro-psi,psi-carotene, reflecting its relationship to lycopene with the addition of four hydrogen atoms [2] [27].

The conjugated double bond system of zeta-carotene comprises seven conjugated double bonds, significantly fewer than the eleven present in beta-carotene [11] [34]. This reduced conjugation length directly influences the compound's photochemical properties and absorption characteristics. The polyene backbone follows the general structure (6E,10Z,12E,14E,16E,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene, as designated by IUPAC nomenclature [1] [27].

The molecular architecture features terminal isoprene units connected by a central polyene chain containing multiple methyl substituents at positions 2, 6, 10, 14, 19, 23, 27, and 31 [4] [7]. This branched structure contributes to the compound's lipophilic nature and membrane association properties. The presence of saturated regions at the 7,7',8,8' positions, as indicated by the "tetrahydro" designation, differentiates zeta-carotene from fully unsaturated carotenoids and affects its chemical reactivity [29] [30].

Geometric Isomerism: 9-Cis vs. All-Trans Configurations

Zeta-carotene exhibits extensive geometric isomerism due to its multiple conjugated double bonds, with theoretical possibilities for numerous cis and trans configurations [9] [13]. The most biologically significant isomers include the all-trans configuration, 9-cis, 9,9'-di-cis, and 9,15,9'-tri-cis forms, each possessing distinct stereochemical and functional properties [14] [15].

The 9,9'-di-cis-zeta-carotene represents the predominant form produced by phytoene desaturase enzyme activity in plant carotenoid biosynthesis [14]. This configuration features cis double bonds at both the 9 and 9' positions, creating a kinked molecular geometry that significantly alters the compound's three-dimensional structure compared to the linear all-trans form [31]. The cis configuration at these positions results from the enzymatic desaturation process mediated by phytoene desaturase, which introduces double bonds in specific geometric arrangements [8] [15].

The all-trans-zeta-carotene configuration represents the thermodynamically most stable isomer and serves as the end product of zeta-carotene isomerase activity [14] [44]. This linear conformation exhibits maximum conjugation efficiency and represents the preferred substrate for subsequent enzymatic conversions in the carotenoid pathway [15] [42]. The transition from cis to trans configurations can occur through enzymatic isomerization mediated by zeta-carotene isomerase or through photoisomerization under light exposure [6] [42].

The 9,15,9'-tri-cis-zeta-carotene isomer functions as a critical intermediate, serving as the direct substrate for zeta-carotene isomerase, which specifically catalyzes the isomerization of the central 15-cis double bond to produce the 9,9'-di-cis form [6] [14]. This enzymatic conversion is essential for continued carotenoid biosynthesis, particularly under dark conditions where photoisomerization cannot occur [42] [43].

| Isomer Configuration | Molecular Geometry | Enzymatic Role | Thermodynamic Stability |

|---|---|---|---|

| All-trans-ζ-carotene | Linear, extended | Z-ISO product | Highest stability |

| 9,9'-di-cis-ζ-carotene | Kinked at terminal positions | PDS product, ZDS substrate | Moderate stability |

| 9,15,9'-tri-cis-ζ-carotene | Multiple kinks | Z-ISO substrate | Lower stability |

| 9-cis-ζ-carotene | Single terminal kink | Pathway intermediate | Variable stability |

Physicochemical Characteristics

Absorption Spectra and Photochemical Reactivity

The absorption spectrum of zeta-carotene exhibits characteristic features typical of carotenoids with seven conjugated double bonds, displaying a broad absorption band in the blue spectral region between 400 and 500 nanometers [16] [18]. The compound demonstrates a trimodal absorption pattern with maxima and shoulders that reflect its conjugated polyene chromophore system [16] [19]. The specific absorption characteristics depend on the geometric isomeric state, with cis isomers showing distinctive spectral shifts compared to their all-trans counterparts [10] [16].

The reduced conjugation length of zeta-carotene, containing seven conjugated double bonds compared to eleven in beta-carotene, results in a blue-shifted absorption spectrum relative to more highly conjugated carotenoids [11] [32]. This spectral positioning places zeta-carotene absorption maxima at approximately 400, 425, and 449 nanometers, consistent with carotenoids possessing intermediate conjugation lengths [32] [37]. The absorption intensity and fine structure depend on the solvent environment and the specific geometric configuration of the molecule [18] [19].

Photochemical reactivity of zeta-carotene involves both cis-trans isomerization and potential oxidative processes [17] [41]. The compound undergoes efficient photoisomerization when exposed to light, particularly in the presence of photosensitizers such as iodine or chlorophyll [41] [43]. The photoisomerization process proceeds through triplet excited states, which facilitate rotation around double bonds and subsequent geometric rearrangement [43] [45]. The most effective photoisomerization occurs upon excitation at the main absorption maximum, proceeding through triplet-excited states with characteristic microsecond lifetimes [43].

The photochemical behavior of zeta-carotene is influenced by its biradical character in excited states, particularly in the triplet configuration [17]. This electronic structure contributes to the compound's reactivity toward molecular oxygen and other oxidizing species. The presence of seven conjugated double bonds provides sufficient conjugation for light absorption while maintaining chemical reactivity that distinguishes it from more stable, highly conjugated carotenoids [34].

Lipophilicity and Membrane Localization in Chloroplasts

Zeta-carotene exhibits extremely high lipophilicity, as evidenced by its calculated logarithm of the partition coefficient value of 9.38, indicating strong preference for hydrophobic environments [7] [23]. The compound's water solubility is exceptionally low, measured at approximately 3.37 × 10⁻⁴ grams per liter, confirming its hydrophobic nature and tendency to associate with lipid phases [7] [25].

The lipophilic properties of zeta-carotene facilitate its integration into biological membranes, particularly the thylakoid membranes of chloroplasts where carotenoid biosynthesis occurs [20] [22]. The acyclic structure and cis configuration of predominant zeta-carotene isomers influence membrane organization and fluidity [20] [21]. Studies using model bilayer membranes have demonstrated that carotenoids with similar structural features can span membrane bilayers and affect membrane physical properties [21] [24].

In chloroplast membranes, zeta-carotene functions as both a biosynthetic intermediate and a membrane-associated component that can influence plastid development [22]. The compound's hydrophobic nature ensures its retention within membrane environments during the sequential enzymatic conversions of the carotenoid pathway [22] [40]. The specific membrane localization depends on the geometric configuration, with cis isomers potentially exhibiting different membrane insertion patterns compared to trans forms [22] [31].

The membrane association of zeta-carotene is mediated through hydrophobic interactions with membrane lipids, with the polyene backbone embedding within the hydrophobic core of membrane bilayers [20] [24]. This localization pattern is consistent with other acyclic carotenoids and contributes to the compound's biological stability and availability for enzymatic processing [23] [24]. The high lipophilicity also influences the compound's extraction and purification procedures, requiring organic solvents for efficient recovery from biological tissues [18] [25].

| Physical Property | Value | Measurement Method | Biological Significance |

|---|---|---|---|

| LogP | 9.38 | Computational calculation | Extreme lipophilicity |

| Water Solubility | 3.37 × 10⁻⁴ g/L | ALOGPS prediction | Membrane association |

| Absorption Maximum | 400-450 nm | UV-Vis spectroscopy | Light harvesting capacity |

| Molecular Weight | 540.9 g/mol | Mass spectrometry | Membrane insertion depth |

| Conjugated Bonds | 7 | Structural analysis | Photochemical activity |

Physical Description

XLogP3

Melting Point

Wikipedia

Zeta-carotene